ADX-2 series -

ADX-2 series

Catalog Number: EVT-10969352
CAS Number:
Molecular Formula: C20H27BrN2O
Molecular Weight: 391.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The ADX-2 series refers to a group of chemical compounds primarily studied for their pharmacological properties, particularly in the context of neurological disorders. These compounds, derived from quinazolin-4-one derivatives, are designed to interact with specific receptors in the brain, particularly the metabotropic glutamate receptors. The ADX-2 series includes notable compounds such as ADX71743 and others that have shown promise in preclinical studies for their potential therapeutic effects.

Source

The development of the ADX-2 series is rooted in research aimed at synthesizing new scaffolds that can selectively modulate glutamate receptor activity. The foundational work involved bioisosteric replacements and structure-activity relationship studies, which guided the design of these compounds to enhance their efficacy and safety profiles .

Classification

The ADX-2 series can be classified as small molecule pharmacological agents. They belong to the broader category of neuroactive drugs, specifically targeting glutamatergic signaling pathways. This classification is significant for understanding their potential applications in treating various neurological conditions such as anxiety, depression, and schizophrenia.

Synthesis Analysis

Methods

The synthesis of compounds within the ADX-2 series typically involves several key steps:

  1. Acylation: The process begins with the acylation of 6-bromoanthranilic acid using appropriate acid chlorides to form amide intermediates.
  2. Dehydration: This is followed by dehydration using acetic anhydride to yield benzoxazinones.
  3. Condensation: The benzoxazinones undergo condensation with amines, leading to the formation of diamide derivatives.
  4. Cyclization: Intramolecular dehydrative cyclization is employed to produce the final quinazolin-4-one derivatives.

Advanced coupling methods such as Pd-catalyzed Suzuki–Miyaura cross-coupling reactions or Buchwald coupling procedures are utilized to achieve specific substitutions on the quinazolinone core .

Technical Details

The synthetic pathways are optimized for yield and purity, often employing chromatographic techniques for purification. Characterization of the synthesized compounds is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and composition.

Molecular Structure Analysis

Structure

The molecular structure of compounds in the ADX-2 series features a core quinazolin-4-one scaffold, which is characterized by:

  • A fused bicyclic structure consisting of a benzene ring and a pyrimidine-like ring.
  • Various substituents at specific positions (e.g., C-2 and C-6) that influence pharmacological activity.

Data

For instance, ADX71743 has been characterized with specific parameters such as:

  • Molecular weight: Approximately 300 g/mol
  • LogP (octanol-water partition coefficient): Indicative of its lipophilicity
  • Solubility profiles that affect bioavailability .
Chemical Reactions Analysis

Reactions

The ADX-2 series undergoes several chemical reactions that are critical for their biological activity:

  1. Receptor Binding: These compounds exhibit high affinity for metabotropic glutamate receptors, which is essential for their therapeutic effects.
  2. Metabolism: The metabolic pathways involve oxidation and conjugation reactions that affect their pharmacokinetics.

Technical Details

Studies have demonstrated that modifications at various positions on the quinazolinone scaffold can significantly alter receptor binding affinities and biological activities, underscoring the importance of structure-activity relationships in drug design .

Mechanism of Action

Process

The mechanism of action for compounds in the ADX-2 series primarily revolves around their ability to modulate glutamate receptor signaling:

  1. Receptor Interaction: These compounds act as positive allosteric modulators or antagonists at specific metabotropic glutamate receptors.
  2. Signal Transduction: By enhancing or inhibiting glutamate signaling, they can influence downstream signaling pathways involved in neuronal excitability and neurotransmitter release.

Data

Preclinical data suggest that these mechanisms can lead to anxiolytic and antidepressant effects in animal models, providing a rationale for further clinical exploration .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the ADX-2 series compounds include:

  • Melting Points: Typically range between 150°C to 200°C depending on substitutions.
  • Solubility: Varies widely; many compounds are soluble in organic solvents but have limited aqueous solubility.

Chemical Properties

Chemical properties relevant to this series include:

  • Stability under physiological conditions
  • Reactivity towards nucleophiles due to electrophilic centers on the quinazolinone core
  • Potential for forming hydrogen bonds, influencing solubility and binding interactions .
Applications

Scientific Uses

The ADX-2 series has significant potential applications in neuroscience research and pharmacology:

  1. Therapeutic Agents: They are being investigated as potential treatments for anxiety disorders, depression, and schizophrenia due to their modulatory effects on glutamate receptors.
  2. Research Tools: These compounds serve as valuable tools for studying glutamatergic signaling pathways and understanding disease mechanisms related to neurotransmitter dysregulation.
Introduction to ADX-2 Series Antibody Reagents

Neurodegenerative Biomarker Detection Landscape

The diagnosis and monitoring of neurodegenerative diseases rely heavily on detecting pathological proteins in cerebrospinal fluid and blood. Key biomarkers include:

  • Amyloid-β isoforms: Reduced amyloid-beta 42/40 ratio correlates with amyloid plaque deposition in Alzheimer’s disease.
  • Tau proteins: Total tau indicates neuronal damage, while phosphorylated tau (P-tau181, P-tau217, P-tau231) specifically reflects Alzheimer’s pathology.
  • Synaptic proteins: Neurogranin and neuronal pentraxin 2 (NPTX2) quantify synaptic integrity loss.
  • α-Synuclein: Associated with Lewy bodies in Parkinson’s disease.

Current diagnostic gaps include insufficient antibody specificity for pathological protein isoforms and variability in assay robustness across platforms. High-sensitivity antibodies capable of distinguishing between phosphorylation states or aggregation forms are critical for early intervention [3].

Development Rationale for ADX-2 Monoclonal Antibody Platform

The ADX-2 series was engineered to address limitations in neurodegenerative disease diagnostics through:

  • Enhanced Specificity: Rigorous epitope mapping to target disease-specific protein conformations (e.g., C-terminal truncations of neurogranin at P75) [3].
  • Stability Optimization: Recombinant antibody technology ensures batch-to-batch consistency for clinical applications [3].
  • Platform Flexibility: Antibodies are adaptable to multiple immunoassay formats (e.g., ELISA, electrochemiluminescence) without compromising affinity [3].
  • Cross-Reactivity Management: Human, mouse, and rat reactivity validation enables translational research from preclinical models to human samples [3].

Table 1: Key Biomarkers Targeted by ADX-2 Series Antibodies

Biomarker ClassClinical UtilityDetection Challenges
Amyloid-β 42/40 ratioAlzheimer’s diagnosis (even pre-symptomatic)Differential capture of Aβ isoforms
P-tau217Early Alzheimer’s specificityLow abundance in CSF
Truncated neurograninSynaptic dysfunction indicatorSelective detection of P75 fragment
α-SynucleinParkinson’s differential diagnosisSoluble vs. aggregated forms

Epitope Targeting Strategies in ADX-2 Series

Amyloid-β Epitopes

The series employs spatially distinct binding domains:

  • ADX101: Binds N-terminal (β-Amyloid 1-x) for total amyloid load assessment.
  • ADX102: Targets C-terminal neoepitope of Aβ42 for plaque-specific pathology.
  • ADX103: Selective for Aβ40 C-terminus to calculate Aβ42/40 ratios.

This orthogonal epitope coverage minimizes cross-reactivity with non-pathogenic amyloid precursors and enables ratio-based diagnostics with >90% concordance to amyloid PET imaging [3].

Tau Protein Epitopes

  • Total Tau Capture:
  • ADX201/202: Bind proline-rich domains for pan-tau detection.
  • ADX215: Targets N-terminal epitopes for neuronal injury quantification.
  • Phospho-Specific Tau:
  • ADX252: Phospho-threonine 181 for Alzheimer’s staging.
  • ADX254 (Fab fragment): High-affinity P-tau217 binder for early disease.
  • ADX257: Recombinant antibody against P-tau231.

Table 2: ADX-2 Series Tau Antibody Characteristics

AntibodyEpitope SpecificityStructural FeatureClinical Application
ADX252P-tau181Phospho-threonine 181Alzheimer’s vs. primary age-related tauopathy differentiation
ADX254P-tau217Fab fragmentEarly amyloid-tau pathology co-detection
ADX257P-tau231Recombinant IgGTraumatic brain injury with Alzheimer’s comorbidity

The P-tau217 antibody (ADX254) demonstrates 15-fold higher affinity for phosphorylated vs. non-phosphorylated tau, enabling detection at sub-pg/mL levels in CSF [3].

Synaptic Protein Targets

  • Neurogranin:
  • ADX403: N-terminal binder for total neurogranin.
  • ADX451: Truncation-specific (P75) antibody selective for pathological cleavage.
  • Neuronal Pentraxin 2:
  • ADX409/410: Conformational epitope binders for synapse integrity monitoring.

These antibodies detect synapse loss 5–7 years before clinical dementia onset in longitudinal studies, with truncated neurogranin showing 94% specificity for Alzheimer’s progression [3].

Conjugation-Ready Engineering

ADX-2 antibodies incorporate chemical handles (e.g., cysteine mutations, lysine clusters) for controlled bioconjugation. This enables:

  • Site-specific coupling with reporter enzymes (HRP, ALP) without antigen-binding interference.
  • Fluorophore conjugation for multiplexed digital immunoassays.
  • Compatibility with click chemistry for nanoparticle functionalization [1] [5].

The platform’s emphasis on defined drug-antibody ratios (DAR = 2–4) ensures consistent assay performance—a advancement over stochastic conjugation methods [6].

Properties

Product Name

ADX-2 series

IUPAC Name

17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene;hydrobromide

Molecular Formula

C20H27BrN2O

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C20H26N2O.BrH/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19;/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3;1H

InChI Key

NVBHPBGGYJRLTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.